

CK1-IN-2 Application Notes and Protocols for In Vitro Assays

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Compound of Interest

Compound Name: CK1-IN-2

Cat. No.: B15545021

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Introduction

CK1-IN-2 is a potent inhibitor of Casein Kinase 1 (CK1) isoforms, which are serine/threonine-selective protein kinases integral to a multitude of cellular processes.^[1] Dysregulation of CK1 activity has been implicated in various diseases, making its inhibitors, such as **CK1-IN-2**, valuable tools for research and potential therapeutic development. These application notes provide recommended concentrations for **CK1-IN-2** in various in vitro assays, detailed experimental protocols, and an overview of the key signaling pathways affected.

Data Presentation: In Vitro Inhibitory Activity of CK1-IN-2

The inhibitory potency of **CK1-IN-2** has been determined against several CK1 isoforms and the related kinase p38 α . The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below. These values are crucial for determining the appropriate concentration range for in vitro experiments.

Target Kinase	IC50 (nM)
CK1 α	123
CK1 δ	19.8
CK1 ϵ	26.8
p38 α	74.3

Data sourced from MedchemExpress product information.

For cell-based assays, a concentration range of 0.02-10 μ M has been utilized.

Experimental Protocols

Herein are detailed protocols for common in vitro kinase assays that can be adapted for use with **CK1-IN-2**.

In Vitro Radiometric Kinase Assay for CK1 Inhibition

This protocol is adapted from a systematic workflow for characterizing CK1 inhibitors and is a highly sensitive method to determine kinase activity by measuring the incorporation of radiolabeled phosphate into a substrate.^{[1][2]}

Materials:

- Recombinant human CK1 δ or CK1 ϵ
- CK1 substrate (e.g., α -casein)
- [γ -³²P]ATP
- Kinase Buffer (25 mM Tris-HCl, pH 7.0, 10 mM MgCl₂, 100 μ M EDTA)
- **CK1-IN-2** dissolved in DMSO
- P81 phosphocellulose paper
- Phosphoric acid (0.75%)

- Scintillation counter

Procedure:

- Compound Preparation: Prepare serial dilutions of **CK1-IN-2** in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and ideally $\leq 1\%$.
- Kinase Reaction Setup:
 - In a microcentrifuge tube, combine the Kinase Buffer, the desired concentration of recombinant CK1 enzyme (e.g., 7-70 nM of GST-CK1 δ or 6xHis-CK1 ϵ), and the CK1 substrate (e.g., 10 μ M α -casein).[\[1\]](#)
 - Add the diluted **CK1-IN-2** or vehicle (DMSO in Kinase Buffer) to the reaction mixture.
 - Pre-incubate the mixture for 10 minutes at 30°C.
- Initiation of Kinase Reaction:
 - Initiate the reaction by adding [γ - 32 P]ATP to a final concentration at or near the K_m for the specific CK1 isoform (typically in the low μ M range).[\[2\]](#) The total reaction volume is typically 15 μ L.[\[1\]](#)
 - Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (e.g., 10-30 minutes).
- Termination and Detection:
 - Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
 - Wash the papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ - 32 P]ATP.
 - Air dry the papers and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:

- Calculate the percentage of kinase inhibition for each **CK1-IN-2** concentration relative to the vehicle control.
- Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Non-Radiometric Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. This method is suitable for high-throughput screening.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Recombinant human CK1δ or CK1ε
- CK1 substrate (e.g., a specific peptide or α-casein)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- **CK1-IN-2** dissolved in DMSO
- White, opaque 384-well assay plates
- Luminometer

Procedure:

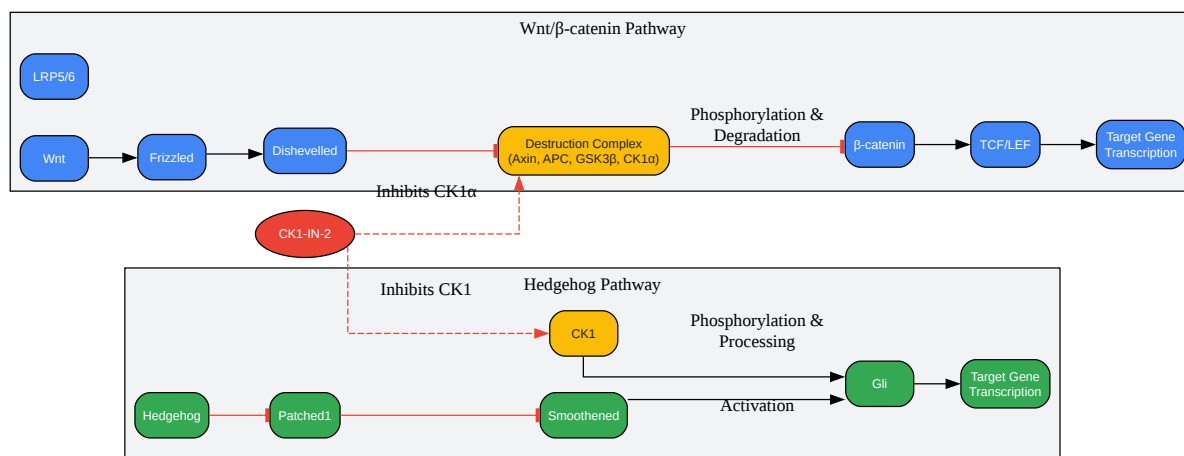
- Compound and Reagent Preparation:
 - Prepare serial dilutions of **CK1-IN-2** in DMSO and then in Kinase Buffer.
 - Prepare the kinase/substrate solution and the ATP solution in Kinase Buffer.
- Kinase Reaction:
 - Add 2.5 µL of the diluted inhibitor or vehicle to the wells of the 384-well plate.

- Add 2.5 μ L of the CK1 enzyme and substrate solution.
- Initiate the kinase reaction by adding 5 μ L of the ATP solution. The final ATP concentration should be at or near the K_m for the specific CK1 isoform.
- Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.[\[4\]](#)
 - Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[\[4\]](#)
 - Incubate at room temperature for 30-60 minutes.[\[4\]](#)
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
 - Calculate the percentage of inhibition and determine the IC50 value as described in the radiometric assay protocol.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CK1 Inhibition

CK1 isoforms are key regulators of several critical signaling pathways, including the Wnt/ β -catenin and Hedgehog pathways. **CK1-IN-2**, by inhibiting CK1, can modulate these pathways.

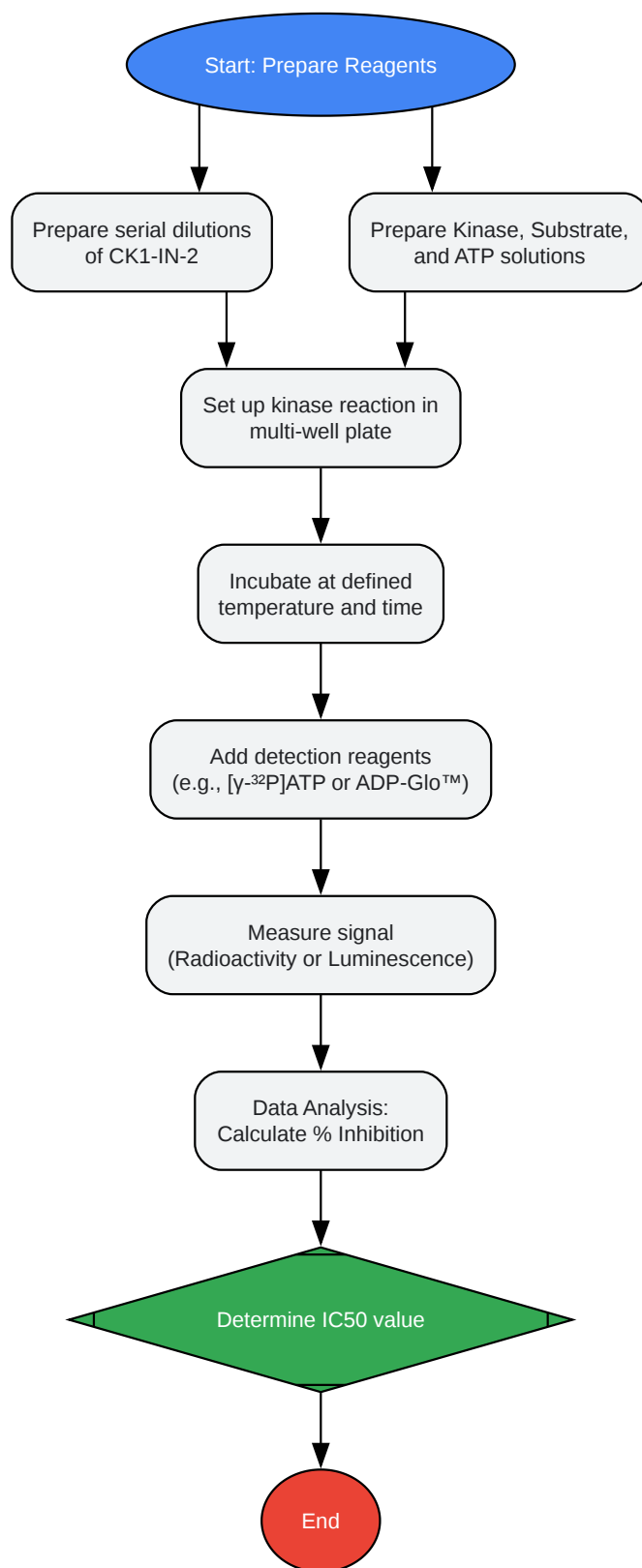


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Caption: Inhibition of CK1 by **CK1-IN-2** in Wnt and Hedgehog pathways.

Experimental Workflow for In Vitro Kinase Inhibitor Screening

The following diagram illustrates a generalized workflow for determining the IC₅₀ of a kinase inhibitor like **CK1-IN-2**.



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Caption: A generalized workflow for determining the IC₅₀ of a kinase inhibitor.

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